molecular formula C26H25NO5 B11679878 ethyl 1,2-dimethyl-5-{[(2-methylphenoxy)acetyl]oxy}-1H-benzo[g]indole-3-carboxylate

ethyl 1,2-dimethyl-5-{[(2-methylphenoxy)acetyl]oxy}-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11679878
M. Wt: 431.5 g/mol
InChI Key: MJOUHMFKIMXWRP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ETHYL 1,2-DIMETHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]OXY}-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Chemical Reactions Analysis

ETHYL 1,2-DIMETHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]OXY}-1H-BENZO[G]INDOLE-3-CARBOXYLATE undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.

Scientific Research Applications

ETHYL 1,2-DIMETHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]OXY}-1H-BENZO[G]INDOLE-3-CARBOXYLATE has various scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 1,2-DIMETHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]OXY}-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors, influencing cellular processes such as apoptosis, cell proliferation, and immune response . The compound’s specific effects depend on its ability to modulate these pathways, making it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

ETHYL 1,2-DIMETHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]OXY}-1H-BENZO[G]INDOLE-3-CARBOXYLATE can be compared with other indole derivatives such as:

The uniqueness of ETHYL 1,2-DIMETHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]OXY}-1H-BENZO[G]INDOLE-3-CARBOXYLATE lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

ethyl 1,2-dimethyl-5-[2-(2-methylphenoxy)acetyl]oxybenzo[g]indole-3-carboxylate

InChI

InChI=1S/C26H25NO5/c1-5-30-26(29)24-17(3)27(4)25-19-12-8-7-11-18(19)22(14-20(24)25)32-23(28)15-31-21-13-9-6-10-16(21)2/h6-14H,5,15H2,1-4H3

InChI Key

MJOUHMFKIMXWRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)COC4=CC=CC=C4C)C)C

Origin of Product

United States

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